REACTION_SMILES
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[C:13](=[O:15])([N:16]1[C:17](=[O:14])[NH:18][CH2:19][CH2:20]1)[CH3:21].[ClH:1].[NH2:2][N:3]1[CH2:4][c:5]2[cH:6][cH:7][cH:8][c:9]([F:12])[c:10]2[CH2:11]1>>[NH:2]([N:3]1[CH2:4][c:5]2[cH:6][cH:7][cH:8][c:9]([F:12])[c:10]2[CH2:11]1)[C:17]1=[N:16][CH2:20][CH2:19][NH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N1CCNC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN1Cc2cccc(F)c2C1
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Name
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Type
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product
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Smiles
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Fc1cccc2c1CN(NC1=NCCN1)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |